

# N-Acetyloxytocin: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

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## Compound of Interest

Compound Name: N-Acetyloxytocin

Cat. No.: B1174132

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## Introduction

**N-Acetyloxytocin** is a synthetic analog and a post-translational modification of the neurohypophyseal hormone oxytocin.[1] First identified in the neurointermediate lobe of the rat pituitary gland and also found in various brain regions, this acetylated form of oxytocin has garnered interest for its potential to modulate the bioactivity of the parent hormone.[1][2] Understanding the precise chemical structure and physicochemical properties of **N-Acetyloxytocin** is fundamental for elucidating its pharmacological profile, developing analytical methods, and designing novel therapeutic agents targeting the oxytocinergic system. This technical guide provides an in-depth overview of the core chemical and physical characteristics of **N-Acetyloxytocin**, detailed experimental protocols, and a visualization of its potential signaling pathways.

## Chemical Structure

**N-Acetyloxytocin** is a cyclic nonapeptide with an acetyl group attached to the N-terminal cysteine residue. The peptide backbone consists of the amino acid sequence: Ac-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH<sub>2</sub>. A disulfide bond between the two cysteine residues (Cys1 and Cys6) is crucial for its three-dimensional structure and biological activity.

## Chemical Identifiers

Identifier	Value
Molecular Formula	C45H68N12O13S2[3]
Molecular Weight	1049.22 g/mol [3]
CAS Number	10551-48-1
Canonical SMILES	<chem>CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC C(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N</chem>
IUPAC Name	N-acetyl-L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminy-L-asparaginy-L-cysteinyl-L-prolyl-L-leucyl-glycinamide (1 → 6)-disulfide

## Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **N-Acetyloxytocin** is essential for its handling, formulation, and in vitro and in vivo characterization.

## Summary of Physicochemical Data

Property	Value	Experimental Conditions/Notes
Appearance	White to off-white solid	
Solubility		
≥ 2.08 mg/mL (1.98 mM)	In 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	
≥ 2.08 mg/mL (1.98 mM)	In 10% DMSO, 90% (20% SBE-β-CD in Saline)	
≥ 2.08 mg/mL (1.98 mM)	In 10% DMSO, 90% Corn Oil	
pKa	Data not available in the searched literature. Predicted values may vary based on the software used.	
LogP	Data not available in the searched literature. Predicted values may vary based on the software used.	
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. Store in a sealed container, protected from moisture and light.	

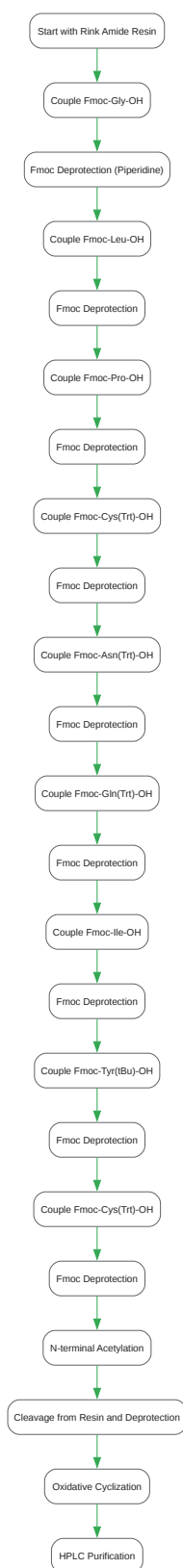
## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following section outlines key experimental protocols relevant to the synthesis, purification, and characterization of **N-Acetyloxytocin**.

## Solid-Phase Peptide Synthesis of N-Acetyloxytocin

This protocol is adapted from established methods for the solid-phase synthesis of oxytocin and its analogs.

#### Workflow for Solid-Phase Peptide Synthesis



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Caption: Solid-phase synthesis workflow for **N-Acetyloxytocin**.

- **Resin Preparation:** Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
- **Amino Acid Coupling:** Sequentially couple Fmoc-protected amino acids in the order of the peptide sequence (from C-terminus to N-terminus). Use a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.
- **Fmoc Deprotection:** After each coupling step, remove the Fmoc protecting group using a solution of piperidine in DMF.
- **N-terminal Acetylation:** Following the final deprotection step, acetylate the N-terminal amine of the cysteine residue using acetic anhydride and a base.
- **Cleavage and Deprotection:** Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
- **Oxidative Cyclization:** Form the disulfide bond by oxidizing the linear peptide in a dilute aqueous solution, often using air oxidation or an oxidizing agent like hydrogen peroxide.
- **Purification:** Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

## Purification and Characterization

**RP-HPLC Purification:** A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA. The peptide is detected by UV absorbance at 220 nm and 280 nm. Fractions containing the pure product are collected, pooled, and lyophilized.

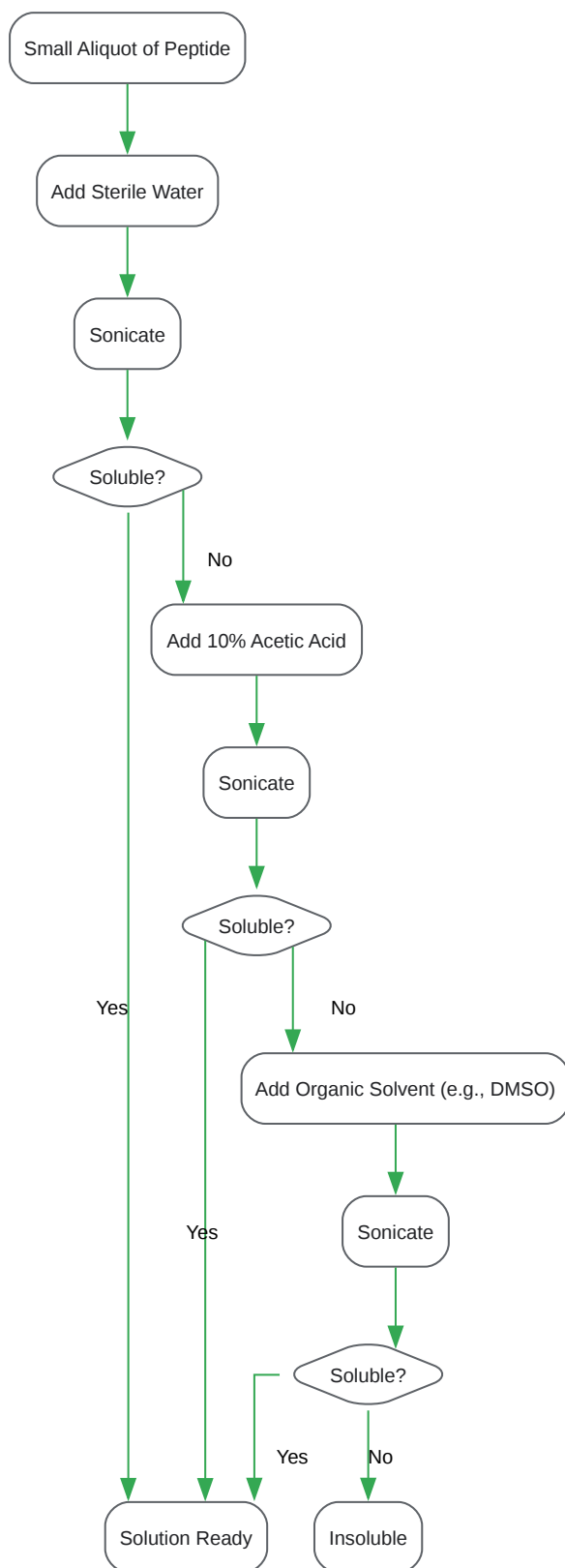
**Mass Spectrometry:** The molecular weight of the purified **N-Acetyloxytocin** is confirmed using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

**NMR Spectroscopy:** The three-dimensional structure and correct folding of **N-Acetyloxytocin** can be confirmed using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

## Peptide Solubility Assay

A systematic approach is necessary to determine the optimal solvent for a peptide.

### Workflow for Peptide Solubility Testing



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Caption: A general workflow for determining peptide solubility.

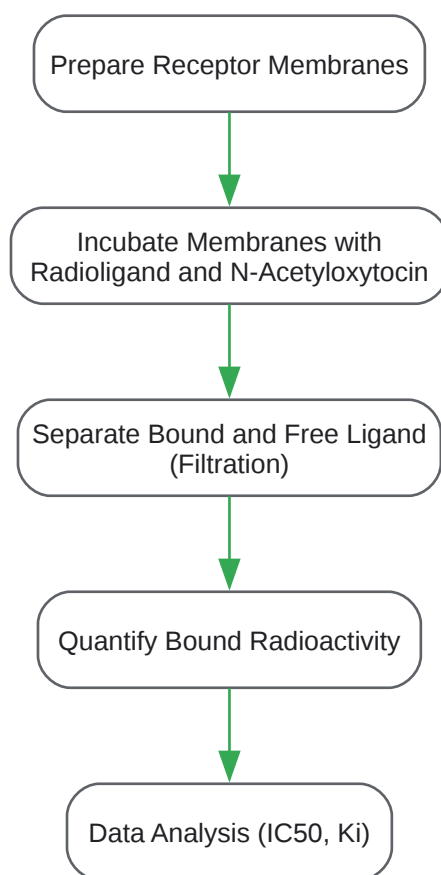
- Start with a small amount of lyophilized peptide.
- Attempt to dissolve the peptide in sterile, deionized water. Sonication can be used to aid dissolution.
- If the peptide is not soluble in water, the next step depends on its net charge at neutral pH. For **N-Acetyloxytocin**, which is expected to be slightly basic, a dilute acidic solution (e.g., 10% acetic acid) can be tried.
- If the peptide remains insoluble, a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), followed by dilution with an aqueous buffer, can be used.

## Radioligand Binding Assay for Oxytocin Receptor

This protocol is a general method to determine the binding affinity of **N-Acetyloxytocin** to the oxytocin receptor.

Workflow for Radioligand Binding Assay





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Caption: Workflow for a competitive radioligand binding assay.

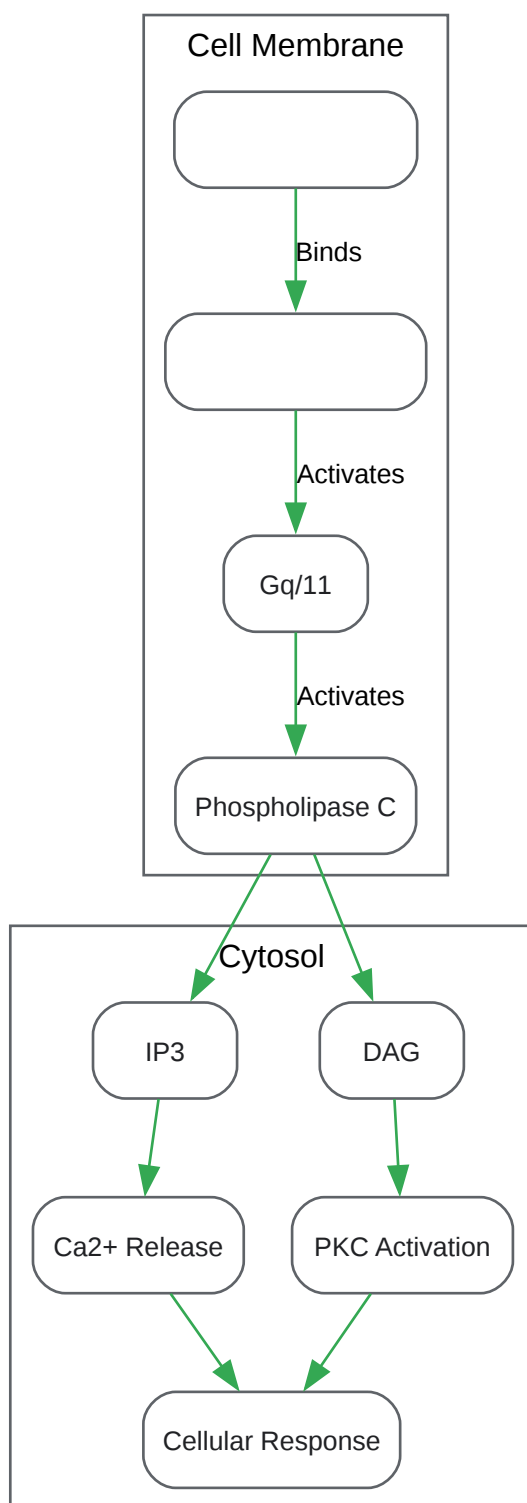
- Receptor Preparation: Prepare cell membranes from a cell line expressing the oxytocin receptor.
- Competition Binding: Incubate the membranes with a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]-Oxytocin) and varying concentrations of unlabeled **N-Acetyloxytocin**.
- Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
- Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of **N-Acetyloxytocin** to determine the IC50 value, from which the binding affinity (Ki) can be

calculated.

## Signaling Pathways

While the specific signaling pathways activated by **N-Acetyloxytocin** have not been extensively characterized, it is hypothesized to interact with the oxytocin receptor, a G-protein coupled receptor (GPCR). The canonical oxytocin receptor signaling cascade involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.

Hypothesized **N-Acetyloxytocin** Signaling Pathway



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Caption: Hypothesized signaling cascade of **N-Acetyloxytocin** via the oxytocin receptor.

## Conclusion

This technical guide provides a foundational understanding of the chemical structure and physicochemical properties of **N-Acetyloxytocin**. The presented data and experimental protocols offer a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development. Further investigation into the specific receptor binding affinities, downstream signaling pathways, and in vivo effects of **N-Acetyloxytocin** is warranted to fully elucidate its physiological and potential therapeutic roles. The methodologies outlined herein provide a framework for such future studies.

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## References

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